![molecular formula C18H16FN5O2S2 B6546523 N-(4-fluorophenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 946320-79-2](/img/structure/B6546523.png)
N-(4-fluorophenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
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Description
N-(4-fluorophenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H16FN5O2S2 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.07294528 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-fluorophenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure that includes a thiadiazole moiety, which is known for its diverse biological activities. The presence of the fluorophenyl and methylphenyl groups enhances its pharmacological potential.
Biological Activity
1. Anticancer Properties
Numerous studies have indicated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been tested against various cancer cell lines:
Cell Line | IC50 (µg/mL) | Activity |
---|---|---|
SK-MEL-2 | 4.27 | Melanoma |
MCF-7 | 0.28 | Breast Cancer |
A549 | 0.52 | Lung Carcinoma |
HePG2 | 8.107 | Hepatocellular Carcinoma |
These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms.
2. Mechanism of Action
The anticancer activity is thought to stem from the compound's ability to interact with specific molecular targets within cancer cells. Research indicates that thiadiazole derivatives can induce apoptosis (programmed cell death) by activating caspases and inhibiting key signaling pathways such as ERK1/2 (extracellular signal-regulated kinase) .
Case Studies
Study on Thiadiazole Derivatives:
A comprehensive review highlighted the cytotoxic effects of various thiadiazole derivatives, including those similar to this compound. The study reported that these compounds demonstrated significant growth inhibition in multiple cancer cell lines, with structure-activity relationship (SAR) analyses indicating that substitutions on the thiadiazole ring can enhance biological activity .
Research Findings
Recent investigations into the biological activity of this compound have revealed:
- Antimicrobial Activity: Some derivatives have shown promising results against bacterial strains, suggesting potential applications in treating infections.
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cancer metabolism, further contributing to its anticancer effects.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2S2/c1-11-2-6-14(7-3-11)21-16(26)22-17-23-24-18(28-17)27-10-15(25)20-13-8-4-12(19)5-9-13/h2-9H,10H2,1H3,(H,20,25)(H2,21,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROJFNQFTPJWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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